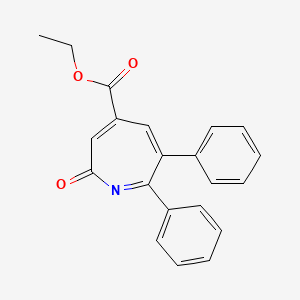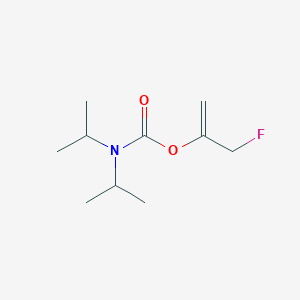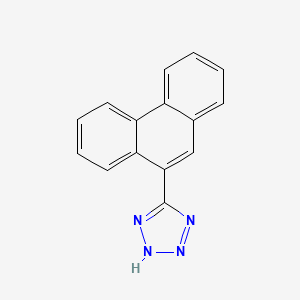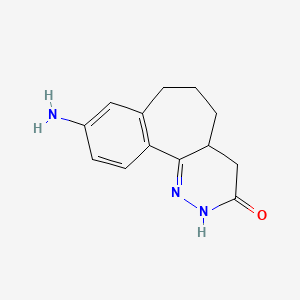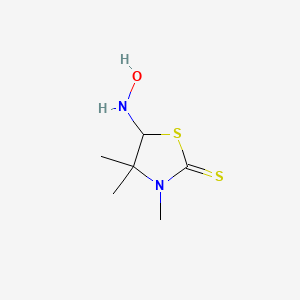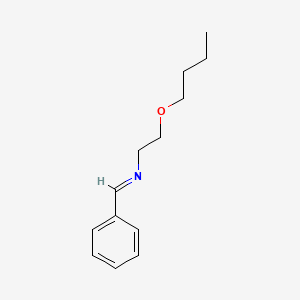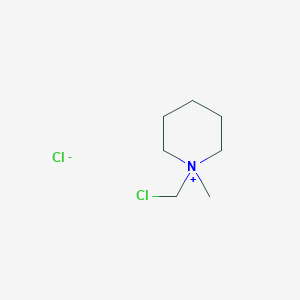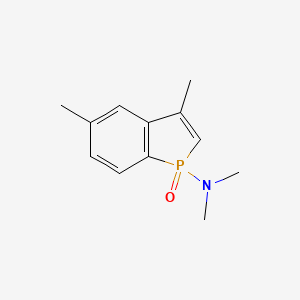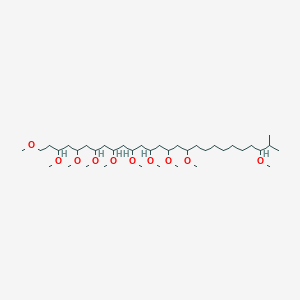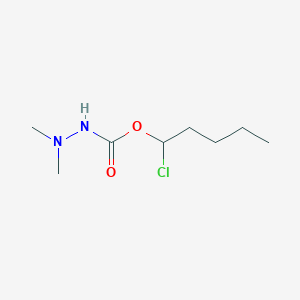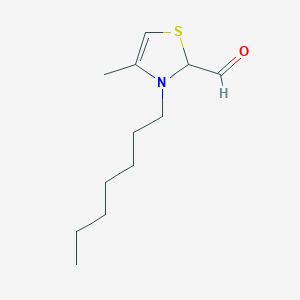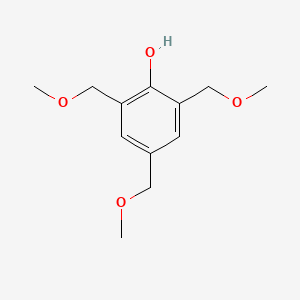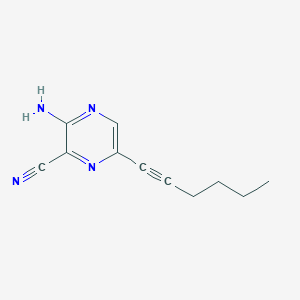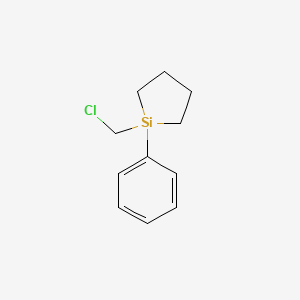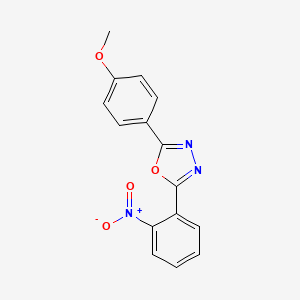
2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 2-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives with additional functional groups
科学的研究の応用
2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: It is used as a probe to study enzyme activities and other biochemical processes.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes.
Optoelectronic Applications: The compound’s photophysical properties are utilized to emit light when an electric current is applied, making it useful in OLEDs.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(2-aminophenyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both a methoxy group and a nitro group, which impart distinct chemical and physical properties
特性
CAS番号 |
107821-64-7 |
|---|---|
分子式 |
C15H11N3O4 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11N3O4/c1-21-11-8-6-10(7-9-11)14-16-17-15(22-14)12-4-2-3-5-13(12)18(19)20/h2-9H,1H3 |
InChIキー |
BDJAEXMUQMNMAR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


